molecular formula C20H22Br2N2O2 B4940735 N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide

N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide

Cat. No. B4940735
M. Wt: 482.2 g/mol
InChI Key: DDSKECCWSSBLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide, also known as BBH7, is a chemical compound that has been widely studied for its potential applications in scientific research. BBH7 is a derivative of the widely used pharmaceutical drug gabapentin, which is commonly used to treat seizures and neuropathic pain. BBH7 has been found to have a range of unique properties that make it a promising candidate for use in scientific research.

Mechanism of Action

The exact mechanism of action of N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide is not yet fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide has been found to bind to a subtype of voltage-gated calcium channels known as the alpha-2-delta subunit, which is involved in the release of neurotransmitters such as glutamate and substance P.
Biochemical and Physiological Effects
Studies have shown that N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide has a range of biochemical and physiological effects, including the ability to reduce the release of glutamate and substance P in the brain. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide in lab experiments is its unique properties, which make it a promising candidate for the development of new drugs. However, there are also some limitations to its use, including the fact that it is a relatively new compound and there is still much to be learned about its properties and potential applications.

Future Directions

There are many potential future directions for research on N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide, including further studies on its mechanism of action and potential applications in the treatment of neurological disorders. Other areas of research could include the development of new synthetic methods for producing N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide, as well as the investigation of its potential applications in other areas of scientific research. Overall, N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide is a promising compound with many potential applications in scientific research and drug development.

Synthesis Methods

The synthesis of N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide involves a multi-step process that begins with the reaction of 3-bromo-4-methylbenzoyl chloride and 4-bromo-3-methylbenzoyl chloride with hexanediamine. The resulting product is then purified and characterized using a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. One of the most promising applications of N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide is in the development of new drugs for the treatment of neurological disorders such as epilepsy and neuropathic pain.

properties

IUPAC Name

N'-(3-bromo-4-methylphenyl)-N-(4-bromo-3-methylphenyl)hexanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Br2N2O2/c1-13-7-8-16(12-18(13)22)24-20(26)6-4-3-5-19(25)23-15-9-10-17(21)14(2)11-15/h7-12H,3-6H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSKECCWSSBLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCCC(=O)NC2=CC(=C(C=C2)Br)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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